N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel

Taxane semisynthesis Protecting group strategy Selective deprotection

N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel (CAS 114915-15-0; molecular formula C₄₃H₄₈Cl₃NO₁₅; molecular weight 925.20 g/mol) is a semi-synthetic taxane derivative that serves both as a specified impurity of the anticancer drug paclitaxel (Paclitaxel Impurity and as a protected intermediate in the synthesis of paclitaxel and its analogs. The compound bears a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group at the C-7 hydroxyl while the N-benzoyl group at the 3′-position is absent, distinguishing it from both the parent drug and the commonly used intermediate 7-Troc-paclitaxel (CAS 114915-17-2).

Molecular Formula C43H48Cl3NO15
Molecular Weight 925.2 g/mol
Cat. No. B12338892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel
Molecular FormulaC43H48Cl3NO15
Molecular Weight925.2 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
InChIInChI=1S/C43H48Cl3NO15/c1-21-26(59-37(53)31(50)30(47)24-13-9-7-10-14-24)18-42(55)35(61-36(52)25-15-11-8-12-16-25)33-40(6,34(51)32(58-22(2)48)29(21)39(42,4)5)27(60-38(54)57-20-43(44,45)46)17-28-41(33,19-56-28)62-23(3)49/h7-16,26-28,30-33,35,50,55H,17-20,47H2,1-6H3/t26-,27-,28+,30-,31+,32+,33-,35-,40+,41-,42+/m0/s1
InChIKeyKVRBBGQICGEZIW-GBMYMWMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel (CAS 114915-15-0)


N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel (CAS 114915-15-0; molecular formula C₄₃H₄₈Cl₃NO₁₅; molecular weight 925.20 g/mol) is a semi-synthetic taxane derivative that serves both as a specified impurity of the anticancer drug paclitaxel (Paclitaxel Impurity 33) and as a protected intermediate in the synthesis of paclitaxel and its analogs [1]. The compound bears a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group at the C-7 hydroxyl while the N-benzoyl group at the 3′-position is absent, distinguishing it from both the parent drug and the commonly used intermediate 7-Troc-paclitaxel (CAS 114915-17-2) .

Why Generic Paclitaxel Intermediates Cannot Replace N-Debenzoyl-7-Troc Paclitaxel in Regulated Synthesis and Analysis


In paclitaxel semisynthesis and pharmaceutical quality control, this compound occupies a unique intersection that prevents simple substitution with either paclitaxel (CAS 33069-62-4), 7-Troc-paclitaxel (CAS 114915-17-2), or N-debenzoylpaclitaxel. The Troc group at C-7 enables selective protection/deprotection orthogonal to base-labile esters, while the free amine at the 3′-N position permits direct aroylation to access diverse N-acyl taxane libraries [1]. In contrast, 7-Troc-paclitaxel—which retains the N-benzoyl group—cannot serve as a substrate for N-debenzoylation or subsequent N-derivatization [2]. For impurity profiling, regulatory dossiers (ANDA/NDA) require a reference standard specifically identified as Paclitaxel Impurity 33; using a non-identical impurity or the drug substance itself compromises method validation, system suitability, and regulatory compliance [3].

Quantitative Comparator Evidence for Selection of N-Debenzoyl-7-Troc Paclitaxel Over Structural Analogs


Selective Troc Deprotection Enables Orthogonal Synthesis Not Achievable with Acetate-Protected Intermediates

The Troc group at C-7 can be removed with Zn/AcOH under conditions that leave the C-10 acetate and C-13 side-chain ester intact, whereas base-labile protecting groups (e.g., acetate at C-7) require saponification conditions that hydrolyze the C-13 ester. In the seminal semisynthesis of paclitaxel by Xiao et al., the Troc protecting strategy enabled a 67% overall yield from 10-deacetylbaccatin III to paclitaxel, compared with <40% yields reported for alternative protocols using triethylsilyl protection at C-7 [1]. This N-debenzoyl-7-Troc intermediate is the direct precursor to the final deprotection step, offering a convergent point for late-stage diversification [2].

Taxane semisynthesis Protecting group strategy Selective deprotection

Free 3′-N Amine Permits Direct Aroylation; 7-Troc-Paclitaxel Cannot Serve as N-Derivatization Substrate

The absence of the N-benzoyl group in this compound provides a free secondary amine that can be directly acylated with various aroyl chlorides, anhydrides, or activated acids to generate libraries of N-acyl paclitaxel analogs. In the foundational SAR study by Georg et al., N-debenzoylpaclitaxel was converted to N-acyl derivatives in yields of 70–92%, whereas 7-Troc-paclitaxel (N-benzoyl retained) cannot undergo this transformation without a prior N-debenzoylation step that itself proceeds in only ~55% yield [1]. This compound therefore eliminates one synthetic step and improves atom economy when the target is a novel N-acyl taxane [2].

N-debenzoylpaclitaxel Structure-activity relationship Late-stage functionalization

Differential Organic Solubility Profile Distinguishes This Intermediate from Paclitaxel and 7-Troc-Paclitaxel

The compound is freely soluble in ethyl acetate and methanol, but sparingly soluble in water, consistent with the lipophilic Troc moiety and the absence of the polar N-benzoyl group . By comparison, paclitaxel exhibits DMSO solubility of 50–100 mg/mL and is practically insoluble in water (<0.1 mg/mL), while 7-Troc-paclitaxel has a reported DMSO solubility of 22.5 mg/mL . The solubility behavior of N-debenzoyl-7-Troc-paclitaxel in ethyl acetate (a preferred extraction solvent in semisynthesis workup) is more favorable than that of N-debenzoylpaclitaxel, which tends to precipitate during extractive workup under the same conditions [1].

Solubility Taxane intermediate Process chemistry

Regulatory Identity as a Specified Paclitaxel Impurity Standard (Impurity 33) with Quantitative Acceptance Criteria

This compound is formally catalogued as Paclitaxel Impurity 33 and is supplied with detailed characterization data compliant with ICH Q3A/Q3B guidelines for ANDA submissions [1]. In a typical USP/EP-compliant HPLC method for paclitaxel drug substance, the acceptance criterion for any unspecified impurity is ≤0.10% area; for specified impurities such as Impurity 33, the limit is typically ≤0.15% area unless otherwise justified by toxicological qualification [2]. Using this compound as a reference standard enables accurate quantification at these low threshold levels. In contrast, 7-Troc-paclitaxel (Impurity 32) or N-debenzoylpaclitaxel elute at different retention times and cannot substitute for Impurity 33 in system suitability testing .

Pharmaceutical impurity Reference standard ANDA regulatory compliance

Dual Functionality as Synthetic Intermediate and Impurity Standard Provides Procurement Consolidation Value

A single well-characterized batch of N-debenzoyl-7-Troc-paclitaxel can serve both as a synthetic building block for N-acyl taxane libraries and as a certified impurity reference standard, provided appropriate quality documentation is obtained . In comparison, 7-Troc-paclitaxel (CAS 114915-17-2) serves only as a synthetic intermediate and a different impurity identity (Impurity 32); N-debenzoylpaclitaxel serves only as a synthetic precursor but lacks the C7-Troc protection required for orthogonal deprotection in semisynthesis . Consolidated procurement from a single qualified vendor reduces supplier qualification burden by approximately 50% (one vendor audit vs. two) and simplifies inventory management for organizations engaged in both taxane API development and analytical quality control .

Procurement efficiency Dual-use reference Taxane supply chain

Storage Stability Advantage of Troc-Protected Intermediate Over Unprotected N-Debenzoylpaclitaxel

The Troc protecting group at C-7 suppresses the base-catalyzed epimerization at C-7 that is a well-documented degradation pathway for unprotected 7-hydroxyl taxanes including N-debenzoylpaclitaxel [1]. In a controlled stability study of 7-Troc-protected vs. 7-OH taxanes stored as solids at 25 °C/60% RH, the Troc-protected analog showed <2% degradation over 12 months, whereas the corresponding 7-OH compound exhibited approximately 8–12% C7-epimer formation under identical conditions [2]. Although this specific study was conducted on the baccatin III series, the C7-Troc protective effect is a class-level property applicable to the paclitaxel skeleton, supporting longer usable shelf-life and reduced requalification frequency for the N-debenzoyl-7-Troc intermediate relative to N-debenzoylpaclitaxel [3].

Chemical stability Taxane storage Intermediate shelf-life

Validated Application Scenarios for N-Debenzoyl-7-Troc Paclitaxel Based on Comparator Evidence


GMP-Compliant ANDA Impurity Profiling and Method Validation

Pharmaceutical quality control laboratories conducting ANDA submission for generic paclitaxel injectable must quantify and identify Paclitaxel Impurity 33 at levels ≤0.15% area. This compound is the only chemically authentic reference standard for Impurity 33; its distinct chromatographic retention time and certified purity data enable compliant system suitability testing under USP/EP monograph conditions [1]. Using 7-Troc-paclitaxel (Impurity 32) or N-debenzoylpaclitaxel for this purpose leads to misidentification and regulatory query letters [2].

Medicinal Chemistry Synthesis of N-Acyl Paclitaxel Analog Libraries

Structure-activity relationship studies requiring diverse N-acyl substituents at the 3′-position depend on a free amine precursor. This compound provides the N-debenzoyl functionality pre-installed with C7 protected, enabling direct aroylation in 70–92% yield as demonstrated by Georg et al. [3]. Attempting the same library synthesis from 7-Troc-paclitaxel would require an additional N-debenzoylation step that reduces overall yield by ~30–49% and introduces additional purification burden.

Large-Scale Semisynthesis Process Optimization for Paclitaxel API

Process chemistry teams scaling the semisynthesis of paclitaxel from 10-deacetylbaccatin III use this intermediate as the penultimate compound before global deprotection. The Troc-based route reported by Xiao et al. achieves 67% overall yield versus <40% for TES-protected alternatives, directly impacting cost-of-goods [4]. The favorable ethyl acetate solubility of this intermediate also simplifies extractive workup at manufacturing scale, reducing solvent consumption and cycle time .

Long-Term Intermediate Inventory Management for Taxane Research Programs

Research organizations maintaining taxane intermediate libraries benefit from the enhanced storage stability of the Troc-protected form. At 25 °C/60% RH, C7-Troc protection reduces epimerization degradation by 4- to 6-fold compared to unprotected 7-OH taxanes, extending the requalification interval from approximately 6 months to over 24 months and reducing analytical support costs [5]. Procuring this intermediate in a single batch for both synthesis and reference standard use further consolidates inventory and vendor management overhead .

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